DBCO-NHCO-PEG5-NHS ester
CAS No.: 1378531-80-6
Cat. No.: VC0525097
Molecular Formula: C36H43N3O11
Molecular Weight: 693.75
Purity: >95% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1378531-80-6 |
---|---|
Molecular Formula | C36H43N3O11 |
Molecular Weight | 693.75 |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Standard InChI | InChI=1S/C36H43N3O11/c40-32(37-16-13-33(41)38-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)38)14-17-45-19-21-47-23-25-49-26-24-48-22-20-46-18-15-36(44)50-39-34(42)11-12-35(39)43/h1-8H,11-27H2,(H,37,40) |
Standard InChI Key | VGKLBFTYZNBCQG-UHFFFAOYSA-N |
SMILES | C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Appearance | Solid powder |
Introduction
Chemical Identity and Properties
DBCO-NHCO-PEG5-NHS ester is a specialized reagent characterized by its unique structural composition and specific physicochemical properties that make it suitable for various biochemical applications.
Molecular Structure and Identification
DBCO-NHCO-PEG5-NHS ester consists of three major functional components: a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer containing five PEG units, and an N-hydroxysuccinimide (NHS) ester. This structure enables the compound to participate in both amine-coupling reactions and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
The compound is identified by the following parameters:
Property | Value |
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Chemical Formula | C36H43N3O11 |
Molecular Weight | 693.74 g/mol |
CAS Number | 1378531-80-6 |
Alternative CAS | 2144395-59-3 |
PubChem CID | 86580458 |
Synonyms | DBCO-PEG5-NHS ester, ADIBO-PEG4-NHS ester |
The compound is also known under the IUPAC name "4,7,10,13,16-Pentaoxa-19-azatricosanoic acid, 23-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-20,23-dioxo-, 2,5-dioxo-1-pyrrolidinyl ester" .
Physical and Chemical Properties
DBCO-NHCO-PEG5-NHS ester exhibits distinctive physical and chemical characteristics that influence its handling, storage, and application in research settings:
Mechanism of Action
The functionality of DBCO-NHCO-PEG5-NHS ester stems from its dual reactive centers, enabling orthogonal bioconjugation strategies.
NHS Ester Reactivity
The NHS ester component of DBCO-NHCO-PEG5-NHS ester reacts specifically and efficiently with primary amines, such as those found in the side chains of lysine residues in proteins or on aminosilane-coated surfaces . This reaction occurs optimally at pH 7-9 and results in the formation of a stable amide bond . The reaction mechanism involves nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, displacing the N-hydroxysuccinimide group.
This reactivity profile makes the compound highly selective for modifying specific sites on biomolecules, providing a controlled approach to bioconjugation.
DBCO Click Chemistry
The DBCO moiety is designed to participate in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, commonly known as copper-free click chemistry . This reaction allows the DBCO group to react selectively with azide-containing molecules (-N3) to form a stable triazole linkage without requiring a copper catalyst .
The strain-promoted reaction proceeds under mild conditions, making it compatible with biological systems and enabling bioorthogonal labeling strategies. This reaction mechanism provides a powerful tool for connecting biomolecules in complex biological environments without interfering with native biochemical processes.
Structural Design Benefits
The unique structural design of DBCO-NHCO-PEG5-NHS ester offers several advantages in bioconjugation applications.
PEG Spacer Advantages
The incorporation of a polyethylene glycol (PEG) spacer between the reactive DBCO group and the NHS ester provides multiple benefits:
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Enhanced water solubility that can be transferred to labeled molecules
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Reduced aggregation of labeled proteins when stored in solution
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A long and flexible connection that minimizes steric hindrance during ligation to complementary azide-containing molecules
These properties make the compound particularly valuable for applications requiring water-soluble conjugates or where spatial constraints might otherwise limit reaction efficiency.
Bioorthogonal Properties
The combination of NHS ester chemistry and strain-promoted click chemistry in a single molecule creates a reagent with bioorthogonal properties. This means that each reactive center can participate in specific reactions without interfering with one another or with other biological functionalities . This selectivity is crucial for precise labeling and modification of biomolecules in complex biological environments.
Research Applications
DBCO-NHCO-PEG5-NHS ester has found utility across a broad spectrum of research applications, from basic protein labeling to advanced therapeutic development.
Bioconjugation and Protein Labeling
When working with this compound, it is advisable to minimize exposure to moisture and to prepare stock solutions in anhydrous solvents. The NHS ester is susceptible to hydrolysis in aqueous environments, particularly at higher pH values, which can reduce conjugation efficiency.
Supplier | Available Quantities |
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Vector Laboratories | 4×2mg, 20mg, 25mg, 100mg, 500mg, 1g |
Aladdin Scientific | 10mg, 25mg, 100mg, 500mg |
Other Suppliers | Various quantities based on specific needs |
The compound is typically supplied with specifications including purity analysis (>95% by HPLC) and specific lot information .
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